

Application Note: Synthesis of Porous Poly(1,3-diethynylbenzene) Networks

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Compound of Interest

Compound Name:	1,3- <i>Bis(trimethylsilyl)ethynyl)benzene</i>
Cat. No.:	B1329859

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Porous organic polymers (POPs) represent a versatile class of materials characterized by high porosity, low density, and significant thermal and chemical stability.^[1] 1,3-diethynylbenzene (1,3-DEB) is a readily available and rigid monomer ideal for constructing highly cross-linked, porous polymer networks. The resulting poly(diethynylbenzene) materials possess permanent micro- and mesoporosity, making them excellent candidates for applications in gas storage and separation, catalysis, sensing, and as scaffolds in drug delivery systems.^{[1][2][3]} This document provides detailed protocols for the synthesis of porous polymers from 1,3-DEB via various polymerization techniques and outlines standard procedures for their characterization.

Experimental Protocols: Polymerization Methods

Several catalytic systems can be employed to polymerize 1,3-diethynylbenzene into porous networks. Key methods include Rhodium-catalyzed chain-growth polymerization, Sonogashira-Hagihara cross-coupling, Glaser-Hay coupling, and cyclotrimerization.

Rhodium-Catalyzed Chain-Growth Insertion Polymerization

This method utilizes a Rhodium complex to catalyze the chain-growth polymerization of diethynylarennes, leading to hyper-cross-linked polyacetylene-type networks with high surface

areas.[2] The texture and porosity of the final material are highly sensitive to reaction conditions such as solvent, temperature, and monomer concentration.[2]

Materials:

- 1,3-diethynylbenzene (1,3-DEB)
- [Rh(nbd)acac] (Acetylacetona**tobis**(norbornadiene)rhodium(I)) catalyst
- Anhydrous solvent (e.g., CH₂Cl₂, THF, methanol)[2]
- Methanol (for washing)
- Standard Schlenk line and glassware

Protocol:

- In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of 1,3-diethynylbenzene monomer in the chosen anhydrous solvent (e.g., CH₂Cl₂). A typical monomer concentration ranges from 0.1 to 1.0 M.[2]
- In a separate flask, prepare a stock solution of the [Rh(nbd)acac] catalyst in the same solvent.
- Add the catalyst solution to the monomer solution via syringe to initiate the polymerization. The monomer-to-catalyst ratio can be adjusted to control the polymerization rate and polymer properties.
- Stir the reaction mixture at the desired temperature (room temperature up to 75°C) for a specified time (typically several hours).[2] Polymerization at higher temperatures and for longer durations often results in materials with larger mesopore volumes.[2]
- Upon completion, an insoluble solid polymer will have formed. Quench the reaction by adding methanol.
- Collect the polymer by filtration.

- Wash the collected solid extensively with methanol and other solvents (e.g., THF, CH_2Cl_2) to remove any unreacted monomer and catalyst residues.[\[4\]](#)
- Dry the purified polymer under high vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

Sonogashira-Hagihara Cross-Coupling Polymerization

While 1,3-DEB can homopolymerize, Sonogashira-Hagihara coupling is typically used to co-polymerize it with polyhalogenated aromatic compounds to form rigid porous aromatic frameworks.[\[5\]](#)[\[6\]](#) For a conceptual homopolymerization, a di- or tri-halogenated benzene linker would be coupled with 1,3-DEB. The protocol below describes the general conditions for this type of reaction.

Materials:

- 1,3-diethynylbenzene (1,3-DEB)
- Aryl halide co-monomer (e.g., 1,3,5-tribromobenzene)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$]
- Copper(I) iodide (CuI)
- Anhydrous solvent mixture (e.g., Triethylamine (TEA) and N,N-Dimethylformamide (DMF))[\[5\]](#)
- Standard Schlenk line and glassware

Protocol:

- To a Schlenk flask, add 1,3-diethynylbenzene, the aryl halide co-monomer, $\text{Pd}(\text{PPh}_3)_4$, and CuI .
- Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
- Add the degassed solvent mixture (e.g., 20 mL DMF and 8 mL TEA) via cannula or syringe.
[\[5\]](#)

- Heat the reaction mixture to 80°C and stir for 72 hours.[5]
- After cooling to room temperature, pour the mixture into a beaker containing methanol to precipitate the polymer.
- Filter the solid and wash sequentially with water, acetone, and THF to remove impurities.
- The disappearance of the C-Br stretching band (~460 cm⁻¹) and the C≡C-H stretching band (~3300 cm⁻¹) in the FT-IR spectrum indicates successful polymerization.[5]
- Dry the polymer under vacuum at an elevated temperature.

Glaser-Hay Oxidative Coupling

The Glaser-Hay coupling is an aerobic oxidative homocoupling of terminal alkynes to form diynes, catalyzed by a copper(I) salt and a nitrogenous ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine).[7][8][9] This method can be adapted for polymerization to create networks linked by butadiyne units.

Materials:

- 1,3-diethynylbenzene (1,3-DEB)
- Copper(I) chloride (CuCl)
- N,N,N',N'-tetramethylethylenediamine (TMEDA)
- Anhydrous solvent (e.g., Dichloromethane, THF)
- Oxygen or air supply

Protocol:

- Dissolve 1,3-diethynylbenzene in the chosen solvent in a flask equipped with a gas inlet.
- Add CuCl and TMEDA to the solution. The CuCl/TMEDA complex acts as the catalyst.[9]
- Bubble air or oxygen through the reaction mixture gently while stirring vigorously at room temperature.

- The reaction progress can be monitored by the formation of a precipitate. The reaction is typically run for 24-48 hours.
- Once complete, the polymer is collected by filtration.
- The solid is washed with a dilute acid solution (e.g., 2M HCl) to remove the copper catalyst, followed by water, methanol, and acetone.
- Dry the resulting porous polymer under high vacuum.

Polycyclotrimerization

This reaction involves the [2+2+2] cycloaddition of three alkyne groups to form a benzene ring, resulting in a highly stable and rigid polyphenylene network.[\[10\]](#) The reaction can be catalyzed by various transition metal complexes or strong acids.[\[11\]](#)[\[12\]](#)

Materials:

- 1,3-diethynylbenzene (1,3-DEB)
- Catalyst (e.g., Dicobalt octacarbonyl $[Co_2(CO)_8]$ or Silicon tetrachloride)[\[10\]](#)[\[11\]](#)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

Protocol:

- Dissolve 1,3-diethynylbenzene in an anhydrous solvent under an inert atmosphere.
- Add the catalyst (e.g., $Co_2(CO)_8$) to the solution.
- Heat the mixture to reflux and stir for 24-72 hours.
- During the reaction, a solid polymer will precipitate from the solution.
- After cooling, the polymer is isolated by filtration.
- The product is purified by Soxhlet extraction with various solvents (e.g., methanol, THF, chloroform) to remove the catalyst and any soluble oligomers.

- Dry the purified polymer network under vacuum.

Data Presentation: Polymer Properties

The properties of porous polymers derived from 1,3-diethynylbenzene are highly dependent on the synthetic method and reaction conditions.

Polymerization Method	Catalyst / Conditions	BET Surface Area (m ² /g)	Pore Characteristics	Reference
Chain-Growth	[Rh(nbd)acac], 75°C, prolonged time	Up to 1470	Micro/mesoporous	[2]
Chain-Growth	[Rh(nbd)acac], Room Temp	Up to 880	Predominantly microporous	[2]
Chain-Growth (HIPE)	[Rh(nbd)acac]	110	Hierarchical micro/macroporous	[13][14]
Chain-Growth (HIPE) + Post-Crosslinking	[Rh(nbd)acac], then 280°C	380	Hierarchical micro/macroporous	[13][14]
Polycyclotrimerization	Co ₂ (CO) ₈	Up to 159	Microporous	[10]
Polycyclotrimerization	SiCl ₄ or TsOH	Up to 895	Micro/macroporous	[11]

Characterization Protocols

Standard techniques are used to confirm the structure, porosity, and stability of the synthesized materials.

Porosity and Surface Area Analysis (Nitrogen Physisorption)

- Protocol:
 - Accurately weigh 50-100 mg of the dried polymer sample into a sample tube.
 - Degas the sample under high vacuum at a specified temperature (e.g., 120-150°C) for several hours (typically >8h) to remove adsorbed moisture and solvent.[15][16]
 - Perform nitrogen adsorption-desorption measurements at 77 K (liquid nitrogen temperature).
 - Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) model from the adsorption data in the relative pressure (P/P_0) range of 0.05-0.3.[15]
 - Determine the pore size distribution using methods such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT).[16]

Morphological Analysis (SEM & TEM)

- Protocol:
 - For Scanning Electron Microscopy (SEM): Mount a small amount of the polymer powder onto an aluminum stub using double-sided carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam. Image the sample at various magnifications to observe particle morphology and macroporosity.[17][18]
 - For Transmission Electron Microscopy (TEM): Disperse a small amount of the polymer powder in a volatile solvent (e.g., ethanol) by sonication. Drop-cast a few microliters of the suspension onto a TEM grid (e.g., carbon-coated copper grid). Allow the solvent to evaporate completely before imaging to observe the nanoscale porous structure.

Thermal Stability Analysis (TGA)

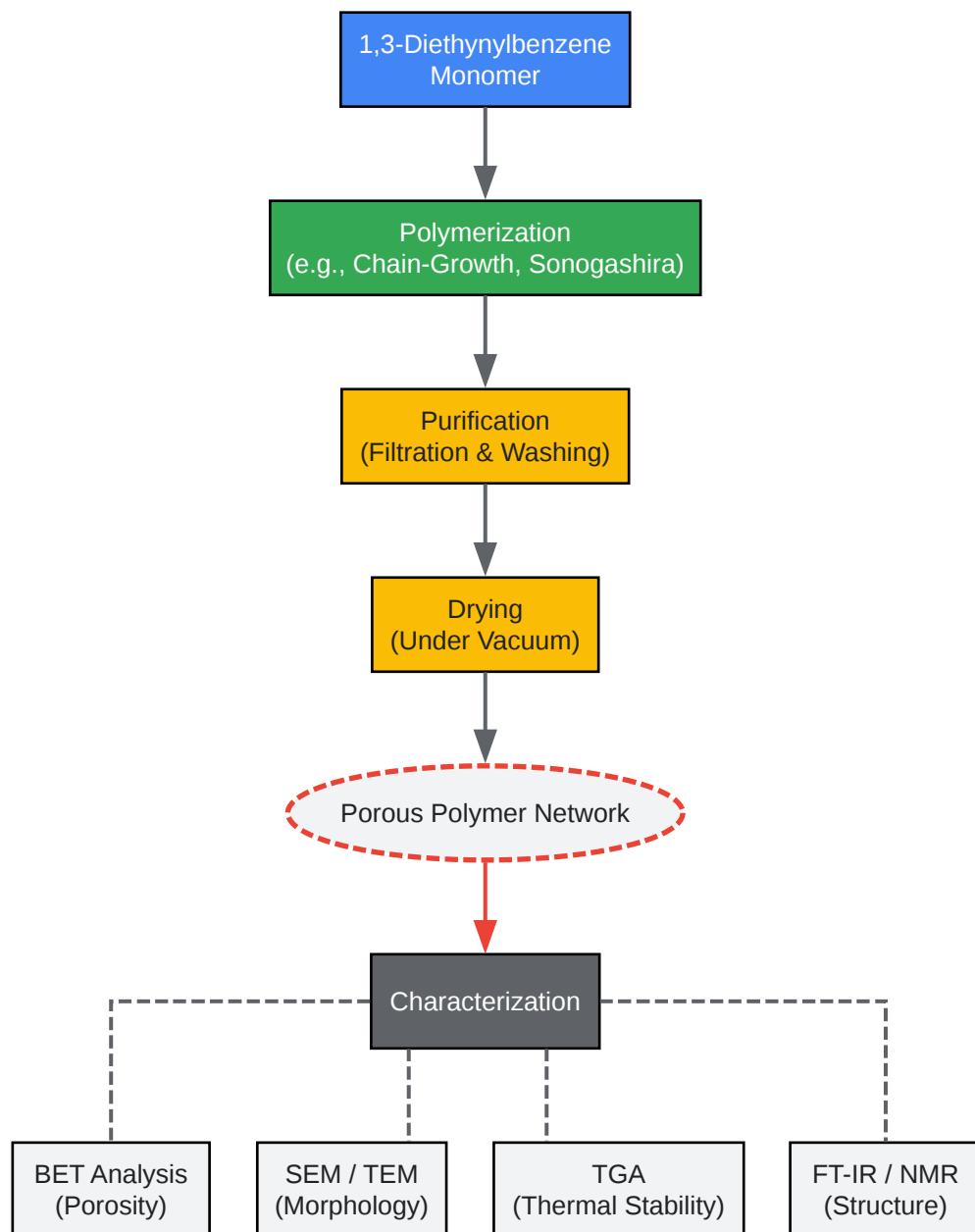
- Protocol:
 - Place 5-10 mg of the dried polymer sample into an alumina or platinum TGA pan.[15]

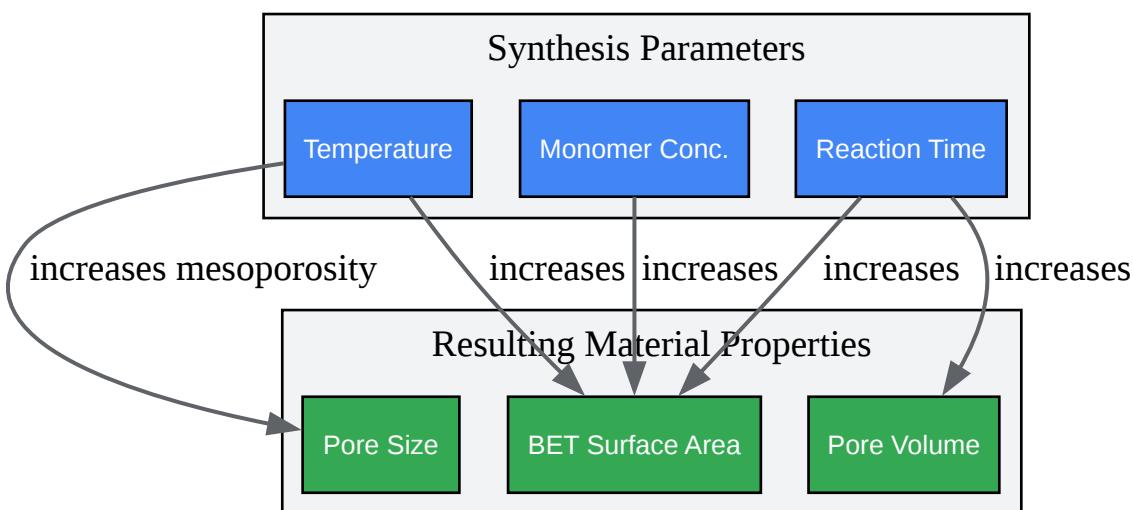
- Heat the sample from room temperature to a high temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., flowing nitrogen at 50 mL/min).[15][16]
- Record the weight loss as a function of temperature. The onset of decomposition is used to determine the thermal stability of the polymer.

Structural Confirmation (FT-IR & Solid-State NMR)

- Protocol:
 - Fourier-Transform Infrared (FT-IR) Spectroscopy: Mix a small amount of the polymer with KBr powder and press into a pellet, or analyze directly using an attenuated total reflectance (ATR) accessory. Successful polymerization is confirmed by the significant reduction or disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹) from the 1,3-DEB monomer.[3][5]
 - Solid-State ¹³C CP/MAS NMR Spectroscopy: This technique confirms the polymer structure. Resonances corresponding to the aromatic carbons (120-150 ppm) and the newly formed polymer backbone carbons will be present, while the signals for the monomer's ethynyl carbons (80-100 ppm) will be altered.[5][6]

Visualizations





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